molecular formula C7H5ClIN3O2 B8027555 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride CAS No. 1951439-63-6

8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B8027555
CAS No.: 1951439-63-6
M. Wt: 325.49 g/mol
InChI Key: OLIKYTYSLMAWMN-UHFFFAOYSA-N
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Description

8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 8th position and a nitro group at the 6th position of the imidazo[1,2-a]pyridine core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the iodination of 6-nitro-imidazo[1,2-a]pyridine using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.

    Reduction Products: 8-Iodo-6-amino-imidazo[1,2-a]pyridine.

    Oxidation Products: Oxidized derivatives of the imidazo[1,2-a]pyridine core.

Scientific Research Applications

8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride is widely used in scientific research due to its versatile chemical properties . Some of its applications include:

Mechanism of Action

The mechanism of action of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride can be compared with other imidazo[1,2-a]pyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

8-iodo-6-nitroimidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2.ClH/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIKYTYSLMAWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)I)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-63-6
Record name Imidazo[1,2-a]pyridine, 8-iodo-6-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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